4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine
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Overview
Description
4-Benzyloxymethyl-bicyclo[222]oct-1-ylamine is a chemical compound with a complex bicyclic structure It is characterized by the presence of a benzyloxymethyl group attached to a bicyclo[222]octane ring system, which in turn is bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyloxymethyl Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxymethyl group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine involves its interaction with specific molecular targets. The benzyloxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The bicyclo[2.2.2]octane ring provides structural rigidity, which can be crucial for binding specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxymethyl-bicyclo[2.2.2]octane: Lacks the amine group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]oct-1-ylamine: Lacks the benzyloxymethyl group, affecting its lipophilicity and membrane permeability.
Benzyloxymethyl-bicyclo[2.2.2]octane:
Uniqueness
4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine is unique due to the combination of its bicyclic structure, benzyloxymethyl group, and amine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)bicyclo[2.2.2]octan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c17-16-9-6-15(7-10-16,8-11-16)13-18-12-14-4-2-1-3-5-14/h1-5H,6-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMJTVKINNXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)COCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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